molecular formula C19H18N2O2 B11321486 N-(8-ethoxyquinolin-5-yl)-2-methylbenzamide

N-(8-ethoxyquinolin-5-yl)-2-methylbenzamide

Cat. No.: B11321486
M. Wt: 306.4 g/mol
InChI Key: PWOVKDLTMPELRP-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-2-methylbenzamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-2-methylbenzamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: This can be achieved by the ethylation of 8-hydroxyquinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The 8-ethoxyquinoline is then reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: N-(8-ethoxyquinolin-5-yl)-2-methylbenzylamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting their function and leading to anticancer activity.

Comparison with Similar Compounds

N-(8-ethoxyquinolin-5-yl)-2-methylbenzamide can be compared with other quinoline derivatives to highlight its uniqueness:

These comparisons highlight the structural diversity within quinoline derivatives and the unique properties of this compound that make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-methylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-3-23-17-11-10-16(15-9-6-12-20-18(15)17)21-19(22)14-8-5-4-7-13(14)2/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

PWOVKDLTMPELRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3C)C=CC=N2

Origin of Product

United States

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